3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Description
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methylbenzylsulfanyl group attached to the triazole ring
Properties
IUPAC Name |
3-(4-bromophenyl)-4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-3-22-17(14-8-10-16(19)11-9-14)20-21-18(22)23-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWAQWBAAAXQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide.
Attachment of the ethyl group: This can be done through alkylation reactions using ethylating agents.
Addition of the methylbenzylsulfanyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and sulfanyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can be compared with other similar compounds, such as:
- 3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar bromophenyl and sulfanyl group but differs in the core structure.
- 3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinone : This compound also contains a bromophenyl and sulfanyl group but has a quinazolinone core instead of a triazole ring.
The uniqueness of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole lies in its specific combination of functional groups and the triazole core, which can impart distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
